molecular formula C16H18N4O4 B6662484 2-[4-[[4-(Triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid

2-[4-[[4-(Triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid

Cat. No.: B6662484
M. Wt: 330.34 g/mol
InChI Key: URMGYJMKHJNMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[[4-(Triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid is a complex organic compound that features a triazole ring, a benzoyl group, and an oxan-4-yl acetic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[4-(Triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid typically involves multiple steps, starting with the formation of the triazole ring. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its efficiency and selectivity . The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, while the oxan-4-yl acetic acid moiety is often synthesized via a ring-opening reaction of an epoxide with a suitable nucleophile .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-[[4-(Triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring yields triazole N-oxides, while reduction of the benzoyl group produces benzyl derivatives .

Scientific Research Applications

2-[4-[[4-(Triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[[4-(Triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzyme activity. The benzoyl group may interact with proteins, altering their function. These interactions can lead to the inhibition of cancer cell proliferation by inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[[4-(Triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid is unique due to its combination of a triazole ring, benzoyl group, and oxan-4-yl acetic acid moiety

Properties

IUPAC Name

2-[4-[[4-(triazol-1-yl)benzoyl]amino]oxan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c21-14(22)11-16(5-9-24-10-6-16)18-15(23)12-1-3-13(4-2-12)20-8-7-17-19-20/h1-4,7-8H,5-6,9-11H2,(H,18,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMGYJMKHJNMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)NC(=O)C2=CC=C(C=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.